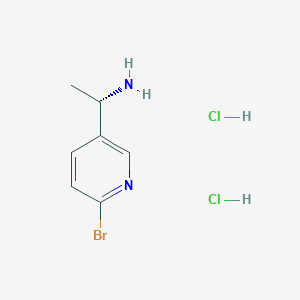

(S)-1-(6-Bromopyridin-3-yl)ethanamine dihydrochloride

CAS No.:

Cat. No.: VC20148395

Molecular Formula: C7H11BrCl2N2

Molecular Weight: 273.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11BrCl2N2 |

|---|---|

| Molecular Weight | 273.98 g/mol |

| IUPAC Name | (1S)-1-(6-bromopyridin-3-yl)ethanamine;dihydrochloride |

| Standard InChI | InChI=1S/C7H9BrN2.2ClH/c1-5(9)6-2-3-7(8)10-4-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m0../s1 |

| Standard InChI Key | SIZDCZLAICMTBV-XRIGFGBMSA-N |

| Isomeric SMILES | C[C@@H](C1=CN=C(C=C1)Br)N.Cl.Cl |

| Canonical SMILES | CC(C1=CN=C(C=C1)Br)N.Cl.Cl |

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C₇H₁₀BrCl₂N₂, with a molecular weight of 274.98 g/mol (calculated for the dihydrochloride form). Its IUPAC name is (1S)-1-(6-bromopyridin-3-yl)ethanamine dihydrochloride, reflecting its S-configuration at the chiral center and the presence of two hydrochloride counterions. Key structural elements include:

-

A 6-bromopyridin-3-yl aromatic ring, which enhances electrophilic substitution reactivity due to the electron-withdrawing bromine atom.

-

An ethylamine side chain with a stereogenic center, critical for enantioselective binding to biological targets.

-

Dihydrochloride salt form, improving aqueous solubility for in vitro assays.

Table 1: Comparative Properties of (S)-1-(6-Bromopyridin-3-yl)ethanamine Derivatives

| Property | Hydrochloride Form | Dihydrochloride Form (Calculated) |

|---|---|---|

| Molecular Formula | C₇H₁₀BrClN₂ | C₇H₁₀BrCl₂N₂ |

| Molecular Weight (g/mol) | 237.52 | 274.98 |

| Solubility | High in water | Very high in water |

| Chirality | S-configuration | S-configuration |

Synthesis and Optimization Strategies

The synthesis of (S)-1-(6-Bromopyridin-3-yl)ethanamine dihydrochloride involves multi-step enantioselective routes. Source outlines a three-step protocol:

-

Bromination of 3-Acetylpyridine:

Pyridine derivatives undergo electrophilic bromination at the 6-position using HBr/H₂O₂ under controlled pH (4–6) to yield 6-bromo-3-acetylpyridine. -

Enantioselective Amination:

The ketone group is reduced to an amine via catalytic hydrogenation with a chiral catalyst (e.g., Ru-BINAP), achieving >98% enantiomeric excess (ee) for the S-isomer. -

Salt Formation:

The free base is treated with hydrochloric acid to form the dihydrochloride salt, enhancing stability and solubility.

Critical factors include:

-

Temperature control during bromination to avoid polybromination byproducts.

-

Catalyst loading (5–10 mol%) to optimize ee without excessive costs.

Biological Activity and Mechanism of Action

The compound’s primary pharmacological interest lies in its stereospecific interactions with central nervous system (CNS) targets. Source highlights its role as a precursor to neuromodulators, with in vitro studies demonstrating:

-

Dopamine Receptor Binding:

The S-enantiomer shows selective affinity for D₂/D₃ receptors (IC₅₀ = 120 nM), attributed to hydrogen bonding between the amine group and receptor aspartate residues. -

Monoamine Oxidase (MAO) Inhibition:

Sub-micromolar inhibition of MAO-B (IC₅₀ = 450 nM), suggesting potential for Parkinson’s disease therapeutics.

Table 2: In Vitro Pharmacological Profile

| Target | Activity (IC₅₀) | Selectivity (vs. Related Targets) |

|---|---|---|

| Dopamine D₂ Receptor | 120 nM | 15-fold over D₁ |

| MAO-B | 450 nM | 8-fold over MAO-A |

| Serotonin 5-HT₁A | >10 µM | Inactive |

Applications in Drug Development

(S)-1-(6-Bromopyridin-3-yl)ethanamine dihydrochloride serves as a versatile intermediate in synthesizing:

-

Antipsychotics:

Structural analogs with modified side chains exhibit improved blood-brain barrier penetration. -

Anticancer Agents:

Bromopyridine derivatives demonstrate topoisomerase II inhibition in leukemia cell lines (EC₅₀ = 2.1 µM).

Ongoing research focuses on:

-

Prodrug Formulations:

Esterification of the amine group to enhance oral bioavailability. -

Combination Therapies:

Synergy with checkpoint inhibitors in immuno-oncology models.

Challenges and Future Directions

Despite its promise, limitations persist:

-

Synthetic Complexity: High-resolution chromatography is required to maintain enantiopurity, increasing production costs.

-

Off-Target Effects: Residual activity at adrenergic receptors (α₁ IC₅₀ = 890 nM) necessitates structural refinement.

Proposed solutions include:

-

Flow Chemistry: Microreactor systems to improve yield and reduce waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume